

BAY 3389934 Dose Escalation Study: Technical Resource Center

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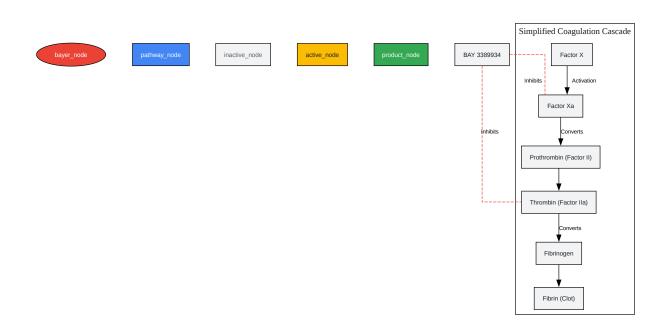
Compound of Interest					
Compound Name:	BAY 3389934				
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Welcome to the technical resource center for the **BAY 3389934** dose escalation study. This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs), study design details, and safety information based on publicly available data.

Frequently Asked Questions (FAQs) Q1: What is the mechanism of action for BAY 3389934?

BAY 3389934 is a potent and highly selective, direct dual inhibitor of coagulation factor IIa (thrombin) and factor Xa (FXa).[1][2][3][4] By inhibiting FXa, it blocks the conversion of prothrombin to thrombin. By directly inhibiting FIIa (thrombin), it blocks the conversion of fibrinogen to fibrin, a key step in clot formation.[1] This dual-action mechanism is hypothesized to provide fast and effective anticoagulation, making it a potential therapeutic for acute hypercoagulation disorders like sepsis-induced coagulopathy (SIC).[1][3] The compound is designed as a "soft drug" with a metabolically labile ester group, leading to a short half-life and high controllability for intravenous application.[2][3][5]





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Caption: Mechanism of BAY 3389934 dual inhibition.

Q2: What is the primary objective of the BAY 3389934 dose escalation study?

The main purpose of this first-in-patient study is to evaluate the safety and determine a suitable dose of **BAY 3389934** in participants with sepsis-induced coagulopathy (SIC).[6][7] The study



will assess the number of medical problems (adverse events) that occur during and after administration of the drug to find a dose that is safe and well-tolerated.[6][7]

Q3: What is the design of the dose escalation study?

The study (NCT06854640) is a dose escalation trial where participants are enrolled in groups, or cohorts.[6][7] The first cohort receives the lowest dose of **BAY 3389934**. If this dose is determined to be safe by the researchers, the next group of participants is enrolled at a higher dose level.[6][7] This process continues until a suitable dose is identified.[6][7] This is a common design for Phase 1 trials to ensure patient safety while determining the maximum tolerated dose (MTD) or recommended Phase 2 dose (RP2D).[8][9]

Caption: Generalized workflow for a 3+3 dose escalation study design.

Q4: Who is eligible to participate in this study?

According to the clinical trial registration, the study enrolls participants who are receiving treatment for sepsis-induced coagulopathy in an Intensive Care Unit (ICU).[6][7] Key inclusion criteria include a coagulopathy diagnosis defined by an INR ≥1.40 or a specific range and drop in platelet count.[6] Exclusion criteria include clinically significant active bleeding, known bleeding disorders, recent major surgery or trauma, chronic liver disease (Child-Pugh Class C), and pregnancy or breastfeeding.[6][7]

Quantitative Data Summary

Disclaimer: Specific quantitative data from the ongoing **BAY 3389934** dose escalation study, such as cohort sizes, specific dose levels, and adverse event frequencies, are not publicly available at this time. The tables below are templates for how such data would be presented.

Table 1: Dose Escalation Cohorts (Illustrative Example)



Cohort	Dose Level	BAY 3389934 Administration	Number of Patients	Dose-Limiting Toxicities (DLTs)
1	Level 1 (X mg/hr)	Continuous IV Infusion	3-6	Data not available
2	Level 2 (Y mg/hr)	Continuous IV Infusion	3-6	Data not available
3	Level 3 (Z mg/hr)	Continuous IV Infusion	3-6	Data not available

|...|...|...|...|

Table 2: Safety Profile - Adverse Events (AEs) (Illustrative Example)

Adverse Event	Cohort 1 (N=?)	Cohort 2 (N=?)	Cohort 3 (N=?)	Overall (N=?)
Any AE	Data not	Data not	Data not	Data not
	available	available	available	available
Drug-Related AE	Data not available	Data not available	Data not available	Data not available
Bleeding Event	Data not	Data not	Data not	Data not
	available	available	available	available
Thrombocytopeni	Data not	Data not	Data not	Data not
a	available	available	available	available

| Elevated Liver Enzymes | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols & Methodologies

Disclaimer: Detailed, step-by-step experimental protocols for the **BAY 3389934** clinical trial are proprietary. The following are descriptions of standard methodologies relevant to this type of study.



Pharmacodynamic (PD) Assays: Coagulation Tests

- Purpose: To measure the anticoagulant effect of BAY 3389934 on blood clotting. Given its mechanism, key PD markers would include standard coagulation assays.
- Methodology Overview:
 - Sample Collection: Whole blood samples are collected from participants at pre-defined time points (e.g., pre-dose, and at various times during and after the infusion).
 - Plasma Preparation: Blood is centrifuged to separate plasma.
 - aPTT (Activated Partial Thromboplastin Time): This test measures the time it takes for a
 clot to form and is sensitive to inhibitors of the intrinsic and common coagulation
 pathways, including factors IIa and Xa. An increase in aPTT would be expected with BAY
 3389934 administration.
 - PT/INR (Prothrombin Time/International Normalized Ratio): This test assesses the extrinsic and common pathways. It is also sensitive to inhibition of factors IIa and Xa.
 - Anti-FXa and Anti-FIIa Activity Assays: Chromogenic assays can be used to specifically
 quantify the inhibition of Factor Xa and Factor IIa activity in plasma samples, providing a
 direct measure of the drug's activity.

Safety Monitoring

- Purpose: To ensure the safety of study participants throughout the dose escalation process.
- Methodology Overview:
 - Vital Signs: Regular monitoring of body temperature, blood pressure, and heart rate.[7]
 - Electrocardiogram (ECG): To monitor heart health and detect any potential cardiac-related side effects.
 - Clinical Laboratory Tests: Blood and urine samples are collected to monitor hematology (e.g., platelet counts), clinical chemistry (e.g., liver and kidney function), and coagulation parameters.[7]



 Adverse Event (AE) Monitoring: The study team documents all medical problems that occur, regardless of their perceived relationship to the study drug.[6][7] These are graded for severity and assessed for causality. The primary safety endpoint is the number of participants with AEs.[6]

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